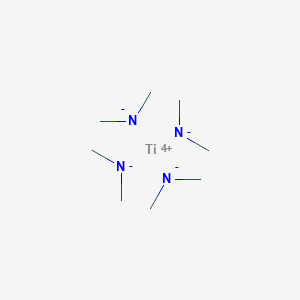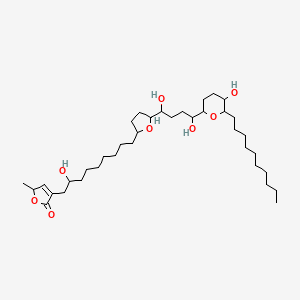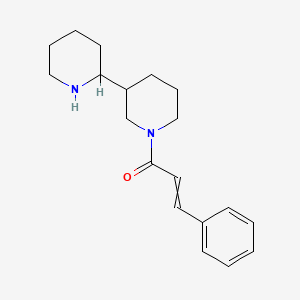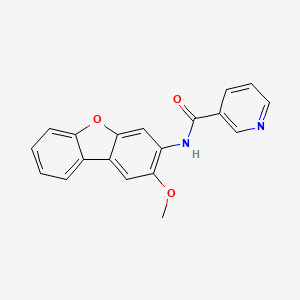
Tetrakis(dimethylamido)titanium(IV)
Übersicht
Beschreibung
Tetrakis(dimethylamino)titanium(IV), also known as TDMAT or Titanium(IV) dimethylamide, is a chemical compound . It is generally classified as a metalorganic species, meaning that its properties are strongly influenced by the organic ligands but the compound lacks metal-carbon bonds . It is used as a precursor to titanium nitride (TiN) thin films by organometallic chemical vapor deposition (OMCVD) and titanium dioxide thin films by atomic layer deposition (ALD) .
Physical And Chemical Properties Analysis
Tetrakis(dimethylamino)titanium(IV) is a yellow liquid with a density of 0.947 g/cm³ at 25 °C . It has a boiling point of 50 °C at 0.05 mmHg . It reacts with water .
Wissenschaftliche Forschungsanwendungen
Chemical Vapor Deposition (CVD) for Titanium Nitride (TiN) Films
TDMAT is extensively used as a precursor in the CVD process to create Titanium Nitride (TiN) films . TiN is known for its hardness and corrosion resistance , making it ideal for protective coatings in cutting tools and bio-implants. The CVD process involving TDMAT results in uniform and high-quality TiN films, essential for applications requiring precise thickness control and purity.
Atomic Layer Deposition (ALD) for Titanium Dioxide (TiO2) Films
In the field of ALD, TDMAT serves as a precursor for Titanium Dioxide (TiO2) thin films . These films are crucial for photovoltaic cells, sensors, and as a part of photocatalytic applications due to TiO2’s excellent optical properties and chemical stability .
Barrier Layers in Microelectronics
TDMAT-derived TiN films act as effective barrier layers in microelectronics . They prevent metal diffusion between different layers, which is critical in preserving the integrity and performance of semiconductor devices.
Decorative Coatings
The aesthetic appeal of TiN coatings, with their golden appearance , is leveraged in decorative applications. Jewelry and watches often have a layer of TiN applied via CVD processes using TDMAT to improve wear resistance while providing an attractive finish .
Biomedical Applications
Due to its biocompatibility , TiN coatings from TDMAT are used in medical devices, especially in orthopedic implants and surgical instruments . These coatings reduce wear and prevent metal ion release into the body.
Optical Coatings
TDMAT is used to deposit optical coatings that modify the reflection and transmission properties of lenses and mirrors. This application is vital in the manufacturing of optical components for lasers, cameras, and telescopes .
Wear-Resistant Coatings for Bearings
In mechanical engineering, TDMAT is used to produce wear-resistant coatings for bearings . These coatings extend the life of mechanical components subjected to high stress and friction .
Catalyst Support
TDMAT-derived TiO2 films serve as catalyst supports in chemical reactions. The high surface area and stability of these films make them suitable for supporting catalytic materials in various industrial processes .
Wirkmechanismus
Target of Action
Tetrakis(dimethylamino)titanium(IV), also known as Tetrakis(dimethylamido)titanium(IV) or TDMAT, is a metalorganic compound . Its primary targets are surfaces where titanium nitride (TiN) and titanium dioxide (TiO2) thin films are desired .
Mode of Action
TDMAT interacts with its targets through two main processes: Organometallic Chemical Vapor Deposition (OMCVD) and Atomic Layer Deposition (ALD) . In OMCVD, TDMAT is used as a precursor to deposit titanium nitride (TiN) thin films . In ALD, it serves as a precursor for the deposition of titanium dioxide (TiO2) thin films .
Biochemical Pathways
The biochemical pathways involved in the action of TDMAT primarily revolve around the deposition of thin films. In the presence of water, TDMAT undergoes a reaction to yield titanium dioxide (TiO2) and dimethylamine . This reaction is crucial in the ALD process where TDMAT is used as a precursor for the deposition of TiO2 thin films .
Pharmacokinetics
TDMAT is a liquid at room temperature with a density of 0.947 g/mL . It has a boiling point of 50 °C at 0.5 mmHg, indicating its volatility , which is crucial for its use in vapor deposition processes .
Result of Action
The result of TDMAT’s action is the formation of thin films of titanium nitride (TiN) or titanium dioxide (TiO2) on the target surfaces . These thin films have various applications in the semiconductor industry and other technological fields .
Action Environment
The action of TDMAT is influenced by environmental factors. It is sensitive to water and requires air-free techniques for handling . The presence of water can trigger a reaction that leads to the formation of titanium dioxide and dimethylamine . Additionally, TDMAT is highly flammable and reacts violently with water to release flammable gases . Therefore, it must be handled with care in a controlled environment to ensure safety and efficacy .
Safety and Hazards
Tetrakis(dimethylamido)titanium(IV) is highly flammable and in contact with water releases flammable gases which may ignite spontaneously . It causes severe skin burns and eye damage . It should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to come in contact with water .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dimethylazanide;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.Ti/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWRORMXBIWXCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(dimethylamino)titanium | |
CAS RN |
3275-24-9 | |
| Record name | Methanamine, N-methyl-, titanium(4+) salt (4:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium tetrakis(dimethylammonium) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B1229989.png)

![1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea](/img/structure/B1229991.png)
![2-[[2-(1-Adamantyl)-2-oxoethyl]thio]-6-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile](/img/structure/B1229992.png)

![2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate](/img/structure/B1229994.png)
![3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium](/img/structure/B1229998.png)
![6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230000.png)

![5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene](/img/structure/B1230006.png)

